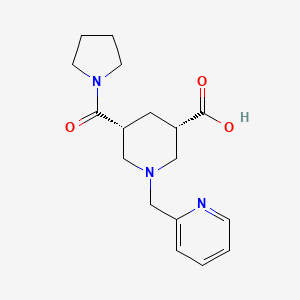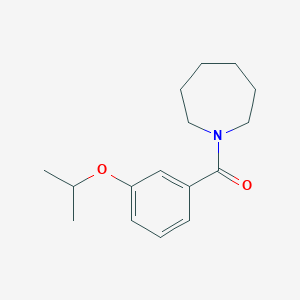
2-ethoxy-4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl 2-thiophenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethoxy-4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl 2-thiophenecarboxylate is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as EPPPT and has been found to have interesting properties that make it a promising candidate for use in various fields of research.
作用机制
The mechanism of action of EPPPT is still not fully understood, but it is believed to involve the formation of a covalent bond between the compound and the target biomolecule. This bond formation leads to a change in the photophysical properties of EPPPT, which can be detected using various spectroscopic techniques.
Biochemical and Physiological Effects:
EPPPT has been found to have minimal toxicity and is generally considered to be safe for use in scientific research. However, more research is needed to fully understand the biochemical and physiological effects of this compound on living organisms.
实验室实验的优点和局限性
One of the main advantages of using EPPPT in scientific research is its high sensitivity and selectivity for detecting specific biomolecules. This makes it a valuable tool for studying various biological processes and pathways. However, there are also some limitations to using EPPPT, such as the need for specialized equipment and expertise to synthesize and use the compound.
未来方向
There are many potential future directions for research involving EPPPT. Some of the most promising areas of research include the development of new methods for synthesizing and purifying the compound, the optimization of its photophysical properties, and the exploration of its potential applications in various fields of scientific research. Additionally, more research is needed to fully understand the mechanism of action and the biochemical and physiological effects of EPPPT on living organisms.
合成方法
The synthesis of EPPPT involves a series of steps that require specialized equipment and expertise. One of the most common methods for synthesizing this compound involves the use of a palladium-catalyzed coupling reaction between a 2-bromo-4-ethoxyphenyl and a 2-thiophenecarboxylic acid derivative. This reaction yields the desired EPPPT product, which can then be purified and characterized using various analytical techniques.
科学研究应用
EPPPT has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research involves the use of EPPPT as a fluorescent probe for detecting and imaging biological molecules. This compound has been found to have excellent photophysical properties, which make it a highly sensitive and selective probe for detecting specific biomolecules in complex biological samples.
属性
IUPAC Name |
[2-ethoxy-4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4S/c1-2-25-20-15-16(10-12-18(23)17-7-4-3-5-8-17)11-13-19(20)26-22(24)21-9-6-14-27-21/h3-15H,2H2,1H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDKLAVIRKZWSM-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=CC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/C(=O)C2=CC=CC=C2)OC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(2-butoxybenzoyl)piperidin-4-yl]pyrrolidin-2-one](/img/structure/B5459273.png)
![2-(2-furyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5459276.png)
![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(methylthio)acetamide](/img/structure/B5459291.png)

![1-[(4-butylphenyl)sulfonyl]-4-(ethylsulfonyl)piperazine](/img/structure/B5459311.png)
![N-[2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)ethyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B5459323.png)

amine hydrochloride](/img/structure/B5459329.png)

![4-[(3-chloro-4-ethoxyphenyl)sulfonyl]morpholine](/img/structure/B5459337.png)
![methyl 7-[3-chloro-4-(trifluoromethyl)phenyl]-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5459342.png)
![5-ethyl-N-[3-(1H-tetrazol-5-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5459347.png)
![1-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]proline](/img/structure/B5459382.png)
![4-(3-hydroxy-3-methylbutyl)-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]benzamide](/img/structure/B5459385.png)